
5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one is a complex organic compound with the molecular formula C18H15N3O2S. This compound is notable for its unique structure, which includes a benzothiazole ring, a methoxyphenyl group, and a dihydropyrrolone moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, converting it into a more saturated form.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one
- 5-Amino-4-benzothiazol-2-yl-1-(4-hydroxy-phenyl)-1,3-dihydro-pyrrol-2-one
- 5-Amino-4-benzothiazol-2-yl-1-(4-methyl-phenyl)-1,3-dihydro-pyrrol-2-one
Uniqueness
What sets 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C18H15N3O2S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15N3O2S/c1-23-12-8-6-11(7-9-12)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)24-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17? |
Clave InChI |
TXWJNSGMANNVFU-BUTQJWPISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


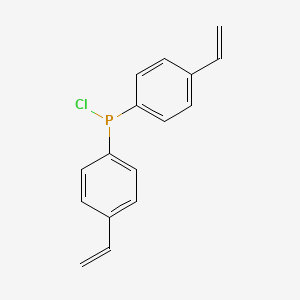
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
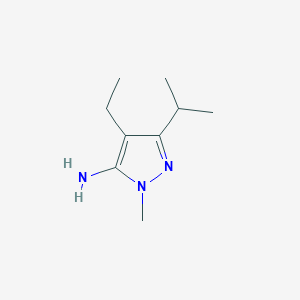
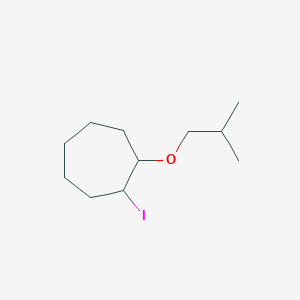


![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)
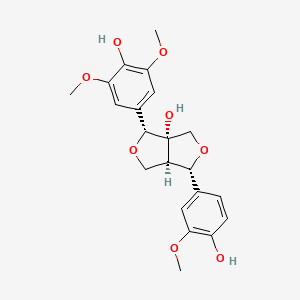
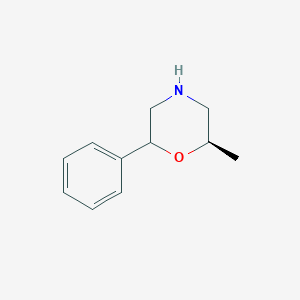
amine](/img/structure/B13069369.png)
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)



